2-Bromo-5-ethylpyridine
Overview
Description
2-Bromo-5-ethylpyridine is a brominated pyridine derivative, which is a class of compounds that have been extensively studied due to their utility in various chemical syntheses and potential applications in material science, pharmaceuticals, and as ligands in coordination chemistry. The presence of the bromine atom and the ethyl group on the pyridine ring can significantly influence the reactivity and properties of the molecule, making it a valuable intermediate for further chemical transformations .
Synthesis Analysis
The synthesis of brominated pyridines can be achieved through various methods. For instance, 5-brominated 2,2'-bipyridines have been synthesized using Stille coupling reactions, which involve the reaction of 2,5-dibromopyridine with organostannanes . Another approach is the iodo-magnesium exchange reaction, which has been used to synthesize 5-bromopyridyl-2-magnesium chloride, a reactive intermediate for the synthesis of functionalized pyridines . Additionally, direct bromination and radical decarboxylative bromination have been reported for the synthesis of 5-bromo-2,2'-bipyridines . These methods highlight the versatility of brominated pyridines as intermediates in organic synthesis.
Molecular Structure Analysis
The molecular structure of brominated pyridines can be analyzed using quantum mechanical and spectroscopic methods. Density Functional Theory (DFT) calculations can provide insights into the vibrational frequencies, molecular equilibrium geometry, and electronic properties of such compounds . The presence of substituents like bromine and ethyl groups can influence the electronic distribution within the molecule, affecting its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Brominated pyridines participate in a variety of chemical reactions. For example, they can be used in multicomponent chemistry as convertible isocyanides, where the bromine atom acts as a good leaving group under both basic and acidic conditions . They can also undergo nucleophilic substitution reactions, as demonstrated in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid . Furthermore, brominated pyridines can be used in palladium-catalyzed amination reactions to produce amino-fluoropyridines, which are valuable in radiolabeling studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-5-ethylpyridine are influenced by its molecular structure. The bromine atom contributes to the molecule's reactivity, making it suitable for further functionalization. The ethyl group can affect the molecule's solubility and boiling point. Theoretical calculations can predict properties such as dipole moment, polarizability, and hyperpolarizability, which are relevant for assessing the compound's potential as a non-linear optical (NLO) material . Additionally, docking studies can be used to predict the biological activity of brominated pyridines by evaluating their binding affinity to specific proteins .
Scientific Research Applications
Synthesis of 2-Amino-5-ethoxypyridine
2-Bromo-5-ethylpyridine serves as an intermediate in the synthesis of 2-amino-5-ethoxypyridine. Despite challenges in its preparation due to side-reactions, it can be effectively utilized in alternative synthesis routes involving 2-aminopyridine or 5-bromo-2-nitro-pyridine (Hertog, Jouwersma, Wal, & Willebrands‐Schogt, 2010).
Amination of Aryl Halides
In another study, 2-Bromo-5-ethylpyridine was converted into aminopyridine using copper catalysis. This process is noteworthy for its low catalyst loading, mild reaction temperature, and low reaction pressure, offering an efficient method for the amination of various aryl halides (Lang, Zewge, Houpis, & VolanteRalph, 2001).
Synthesis of Flexible Polydendate Ligands
This compound also finds application in the synthesis of flexible polydendate ligands. The preparation of these ligands, crucial in numerous chemical processes, involves the use of 2-Bromo-5-ethylpyridine as a building block (Charbonnière, Weibel, & Ziessel, 2002).
Handling Hydrogen Peroxide Oxidations
In large-scale chemical productions, 2-Bromo-5-ethylpyridine was prepared from its amine form via hydrogen peroxide oxidation. This process required extensive safety studies and optimization to ensure reproducibility and safety, highlighting the compound's importance in industrial chemical synthesis (Agosti et al., 2017).
Preparation of Metal-Complexing Molecular Rods
2-Bromo-5-ethylpyridine is also instrumental in synthesizing metal-complexing molecular rods. Efficient methods for preparing these compounds have been developed, emphasizing the versatility of 2-Bromo-5-ethylpyridine in complex chemical syntheses (Schwab, Fleischer, & Michl, 2002).
Quantification of Cell Turnover
Interestingly, derivatives of this compound, like 5-Bromo-2′-deoxyuridine, are used in biological research to measure cell turnover in vivo. This application is vital in understanding cellular dynamics in various biological contexts (Bonhoeffer, Mohri, Ho, & Perelson, 2000).
Safety And Hazards
The safety information for 2-Bromo-5-ethylpyridine indicates that it may cause harm if swallowed, inhaled, or comes into contact with skin . It may also cause eye irritation . Precautionary measures include avoiding breathing its vapors and wearing protective clothing, gloves, and eye/face protection .
Future Directions
While specific future directions for 2-Bromo-5-ethylpyridine are not mentioned in the search results, a related compound, 2-bromo-1-ethylpyridinium bromide, has been studied for its potential use in the synthesis of p38α mitogen-activated protein kinase inhibitors . This suggests that 2-Bromo-5-ethylpyridine could potentially be used in similar applications.
properties
IUPAC Name |
2-bromo-5-ethylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-2-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXBQGHDMSEOGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622451 | |
Record name | 2-Bromo-5-ethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30622451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-ethylpyridine | |
CAS RN |
19842-08-1 | |
Record name | 2-Bromo-5-ethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30622451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-ethylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.